5-Benzothiazolamine,2-ethyl-(9CI)
CAS No.: 18020-51-4
Cat. No.: VC21067863
Molecular Formula: C9H10N2S
Molecular Weight: 178.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18020-51-4 |
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Molecular Formula | C9H10N2S |
Molecular Weight | 178.26 g/mol |
IUPAC Name | 2-ethyl-1,3-benzothiazol-5-amine |
Standard InChI | InChI=1S/C9H10N2S/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2,10H2,1H3 |
Standard InChI Key | KAWIZZVMWIPGFT-UHFFFAOYSA-N |
SMILES | CCC1=NC2=C(S1)C=CC(=C2)N |
Canonical SMILES | CCC1=NC2=C(S1)C=CC(=C2)N |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Benzothiazolamine,2-ethyl-(9CI) features a benzothiazole ring system as its core structure, which consists of a benzene ring fused to a thiazole ring. The compound is characterized by an ethyl group at the 2-position of the thiazole ring and an amine group at the 5-position of the benzene portion. This structural arrangement contributes to its chemical behavior and potential applications in various fields .
The compound is identified by the CAS registry number 18020-51-4, which serves as its unique identifier in chemical databases and literature . The molecular formula C10H12N2S indicates the presence of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in its structure.
Physical Properties
Based on analysis of similar benzothiazole derivatives, 5-Benzothiazolamine,2-ethyl-(9CI) is expected to exhibit the following physical properties:
Property | Value | Note |
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Molecular Weight | 178.26 g/mol | Calculated from molecular formula |
Physical State | Solid at room temperature | Typical for similar compounds |
Solubility | Limited water solubility, better solubility in organic solvents | Characteristic of benzothiazoles |
Boiling Point | Estimated >280°C | Based on similar structures |
Melting Point | Data not available | - |
Similar benzothiazole derivatives like 2-Benzothiazolamine,N-ethyl-(9CI) have a density of approximately 1.3±0.1 g/cm³ and a boiling point of 283.1±23.0°C at 760 mmHg . While these values cannot be directly attributed to 5-Benzothiazolamine,2-ethyl-(9CI), they provide a reasonable estimate of the physical properties of this compound.
Chemical Properties
The reactivity of 5-Benzothiazolamine,2-ethyl-(9CI) is largely determined by the presence of the amine group and the heterocyclic ring system. The amine group at the 5-position is expected to exhibit nucleophilic properties, making it reactive toward electrophiles. This feature allows for various chemical modifications that can lead to the synthesis of derivatives with enhanced properties or biological activities.
The benzothiazole core structure contributes to the compound's stability through its aromatic character, while also conferring specific chemical properties that are characteristic of heterocyclic compounds. The presence of the sulfur and nitrogen atoms in the thiazole ring creates regions of electron density that can participate in various chemical reactions and interactions with biological targets.
Synthesis Methods
Traditional Synthetic Routes
The synthesis of benzothiazole derivatives typically involves several established methodologies. For compounds like 5-Benzothiazolamine,2-ethyl-(9CI), traditional synthetic approaches may include:
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Cyclization reactions using 2-aminothiophenols and appropriate carboxylic acid derivatives
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Condensation reactions between 2-aminothiophenols and aldehydes followed by oxidation
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Modification of pre-existing benzothiazole scaffolds through directed functionalization
Biological Activities and Applications
Pharmaceutical Applications
Benzothiazole derivatives are known for their diverse biological activities, and compounds structurally similar to 5-Benzothiazolamine,2-ethyl-(9CI) have been investigated for various pharmaceutical applications. Based on the general properties of this class of compounds, potential pharmaceutical applications may include:
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Antimicrobial activity against various pathogens
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Anti-inflammatory properties for the treatment of inflammatory conditions
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Anticancer activity through various mechanisms, including enzyme inhibition and apoptosis induction
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Central nervous system (CNS) activity, including potential applications in neurological disorders
The presence of the amine group at the 5-position and the ethyl substituent at the 2-position may contribute to specific biological activities and binding interactions with target proteins.
Materials Science Applications
Benzothiazole derivatives have applications in materials science due to their unique electronic and optical properties. Potential applications of 5-Benzothiazolamine,2-ethyl-(9CI) in this field may include:
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Components in organic electronic devices
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Fluorescent probes and sensors for analytical applications
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Photosensitizers in photodynamic therapy
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Precursors for the synthesis of advanced functional materials
The specific substitution pattern of 5-Benzothiazolamine,2-ethyl-(9CI) may confer particular optical or electronic properties that could be exploited in these applications.
Other Industrial Uses
Beyond pharmaceutical and materials science applications, benzothiazole derivatives find use in various industrial sectors. Potential industrial applications of 5-Benzothiazolamine,2-ethyl-(9CI) may include:
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Intermediates in the synthesis of dyes and pigments
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Components in photographic materials
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Additives in polymer formulations to impart specific properties
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Catalysts or ligands in organic transformations
These applications leverage the unique structural features and chemical properties of the compound to achieve specific functional outcomes in various industrial processes.
Research Findings and Current Studies
Structure-Activity Relationships
Structure-activity relationship (SAR) studies on benzothiazole derivatives provide insights into how structural modifications affect biological activity. For compounds related to 5-Benzothiazolamine,2-ethyl-(9CI), key SAR findings may include:
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The position of substituents on the benzene ring significantly influences biological activity
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The nature of the substituent at the 2-position of the thiazole ring affects binding interactions with biological targets
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Modifications of the amine group can lead to derivatives with enhanced or altered biological profiles
These SAR studies are crucial for the rational design of new benzothiazole derivatives with improved properties and biological activities.
Comparative Analysis
Related Benzothiazole Compounds
Several benzothiazole derivatives share structural similarities with 5-Benzothiazolamine,2-ethyl-(9CI), providing a basis for comparative analysis. Notable examples include:
Structure-Property Relationships
The relationship between structure and properties is fundamental to understanding the behavior of compounds like 5-Benzothiazolamine,2-ethyl-(9CI). Key structure-property relationships include:
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The position of substituents on the benzothiazole ring system affects physical properties such as melting point, solubility, and lipophilicity
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The presence of hydrogen bond donors and acceptors influences intermolecular interactions and solubility profiles
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Electronic effects of substituents impact chemical reactivity and spectroscopic properties
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Steric factors affect molecular conformation and interactions with biological targets
Understanding these structure-property relationships is essential for the rational design and optimization of benzothiazole derivatives for specific applications.
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